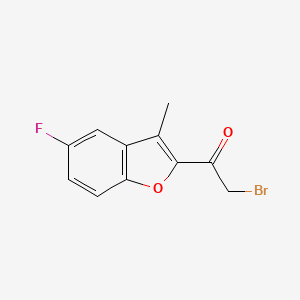

2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone

Vue d'ensemble

Description

The compound "2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone" is a brominated benzofuran derivative. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings, and they are of significant interest due to their diverse biological activities and presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the use of acrolein dimer and 1,3-dicarbonyl compounds with N-bromosuccinimide (NBS) as an oxidizing agent, catalyzed by a Lewis acid . Another method includes the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, which allows for the introduction of different substituents at the 5- and 6-positions of the benzofuran ring . Additionally, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate has been used for the synthesis of benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be optimized and analyzed using computational methods such as Gaussian09 software package. Studies on similar compounds have shown that the geometrical parameters obtained from these calculations are in agreement with experimental data from X-ray diffraction (XRD) . The stability of the molecule can be assessed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis can be used to determine charge transfer within the molecule .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the reaction of 1-bromo-2-(5-chlorobenzofuranyl) ethanedione-1-phenylhydrazone with different reagents can lead to the formation of 2,3-dihydro-1,3,4-thiadiazoles and triazolino[4,3-a]pyrimidines containing the benzofuran moiety . The Lewis acid-catalyzed reaction of 2,4-dimethylphenol with halogenated acetophenones can also be used to prepare benzofuran compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For example, the presence of a methylsulfinyl substituent can affect the crystal structure and intermolecular interactions, as evidenced by C—H⋯π and weak intermolecular C—H⋯O hydrogen bonds . The molecular electrostatic potential (MEP) can provide insights into the distribution of electronic charge across the molecule, which is important for understanding its reactivity and interactions with other molecules .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities . Therefore, the future directions of “2-Bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone” could involve further exploration of its biological activities and potential applications as a drug.

Mécanisme D'action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide range of biological and pharmacological activities . They have been used in the design and development of new potential therapeutic agents .

Mode of Action

It’s known that benzofuran derivatives can interact with various biological targets, leading to diverse pharmacological activities . For instance, some benzofuran derivatives have been found to inhibit the production of pro-inflammatory cytokines .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . These activities suggest that benzofuran derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of benzofuran derivatives can vary widely depending on their specific chemical structure .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

The action of benzofuran derivatives can be influenced by various factors, including the specific chemical structure of the derivative, the biological target, and the physiological environment .

Propriétés

IUPAC Name |

2-bromo-1-(5-fluoro-3-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFO2/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEHXVCCZXTQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)

![Methyl (E)-4-oxo-4-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]but-2-enoate](/img/structure/B3018824.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)